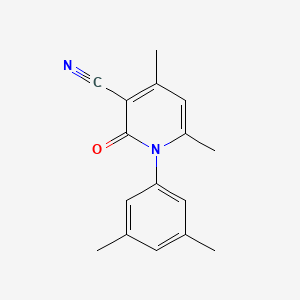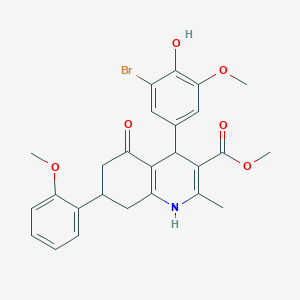![molecular formula C15H17N5O3S B14948246 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which is then functionalized to introduce the sulfonamide and phenoxyethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity and stability.
Biological Research: The compound’s ability to interact with biological molecules, such as nucleotides, makes it useful in studying biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, when forming coordination complexes with metals, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. The molecular pathways involved include the inhibition of key enzymes and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
What sets 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the sulfonamide and phenoxyethyl groups enhances its potential for forming coordination complexes and interacting with biological targets .
Eigenschaften
Molekularformel |
C15H17N5O3S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
5,7-dimethyl-N-(2-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C15H17N5O3S/c1-11-10-12(2)20-14(17-11)18-15(19-20)24(21,22)16-8-9-23-13-6-4-3-5-7-13/h3-7,10,16H,8-9H2,1-2H3 |
InChI-Schlüssel |
BKLFZJWYAJRZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCCOC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)
![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
